molecular formula C23H25N5 B2419891 N1,N1-Dimethyl-N4-{3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}benzene-1,4-diamine CAS No. 890627-14-2

N1,N1-Dimethyl-N4-{3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}benzene-1,4-diamine

Cat. No.: B2419891
CAS No.: 890627-14-2
M. Wt: 371.488
InChI Key: HRTQYFRNFAACCP-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a pyrimidine precursor under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both phenyl and propyl groups.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-4-8-19-15-22(25-18-11-13-20(14-12-18)27(2)3)28-23(26-19)21(16-24-28)17-9-6-5-7-10-17/h5-7,9-16,25H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQYFRNFAACCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)N(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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